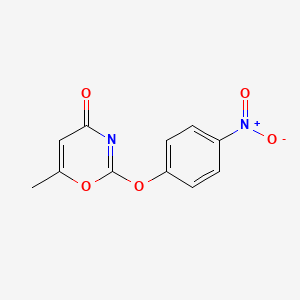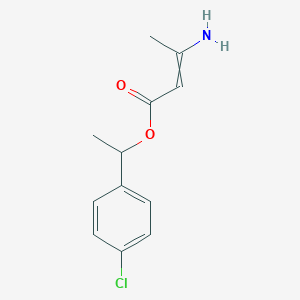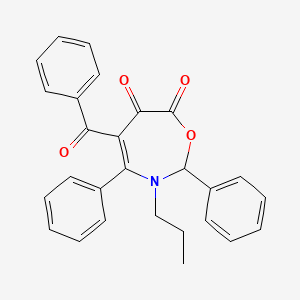![molecular formula C51H103N3O2 B14585917 N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide CAS No. 61169-59-3](/img/structure/B14585917.png)
N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide is a complex organic compound with a unique structure that includes a long hydrocarbon chain and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide typically involves a multi-step process. One common method includes the reaction of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide with a long-chain fatty acid chloride under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide): Similar structure but with shorter hydrocarbon chains.
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide: Similar core structure but different functional groups.
Uniqueness
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide is unique due to its long hydrocarbon chain, which imparts specific physicochemical properties such as hydrophobicity and membrane permeability. These properties make it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments .
属性
CAS 编号 |
61169-59-3 |
|---|---|
分子式 |
C51H103N3O2 |
分子量 |
790.4 g/mol |
IUPAC 名称 |
N-[3-[3-(docosanoylamino)propyl-methylamino]propyl]docosanamide |
InChI |
InChI=1S/C51H103N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-44-50(55)52-46-42-48-54(3)49-43-47-53-51(56)45-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-49H2,1-3H3,(H,52,55)(H,53,56) |
InChI 键 |
XOCFTYBBRKOHPL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)CCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)






![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
